molecular formula C11H14BClF3KN2 B1408110 Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate CAS No. 1704704-42-6

Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate

Cat. No.: B1408110
CAS No.: 1704704-42-6
M. Wt: 316.6 g/mol
InChI Key: HKEGIYOYAGWWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate is an organotrifluoroborate salt characterized by a pyridine core substituted with a chlorine atom and a 4-methylpiperidinyl group. Organotrifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, water solubility, and compatibility with diverse reaction conditions . The potassium counterion enhances stability, as demonstrated in analogous trifluoroborates . This compound’s structure combines aromatic and amine functionalities, making it valuable for pharmaceutical and materials science applications.

Properties

IUPAC Name

potassium;[3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClF3N2.K/c1-8-3-6-18(7-4-8)11-10(13)9(2-5-17-11)12(14,15)16;/h2,5,8H,3-4,6-7H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEGIYOYAGWWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=NC=C1)N2CCC(CC2)C)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704704-42-6
Record name Borate(1-), [3-chloro-2-(4-methyl-1-piperidinyl)-4-pyridinyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704704-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Table 1: Reaction Optimization for Miyaura Borylation

Parameter Optimal Condition Impact on Yield
Catalyst Loading 1.5 mol% Pd(dppf)Cl₂ >80% yield
Temperature 90°C Max conversion
Solvent Dioxane/H₂O (4:1) Improved stability
Boron Source B₂Pin₂ (1.2 equiv) 85% efficiency

Table 2: Trifluoroborate Salt Formation

Condition Protocol Purity (HPLC)
KHF₂ Equiv 3.0 equiv 95–98%
Solvent System MeOH/H₂O (3:1) Minimal hydrolysis
Reaction Time 6 h, RT 89% conversion

Industrial-Scale Considerations

Large-scale synthesis (e.g., >1 kg) employs:

  • Continuous Flow Systems : For chlorination and borylation steps to enhance safety and reproducibility.
  • Crystallization : The final product is purified via anti-solvent crystallization (e.g., adding MTBE to a MeOH solution) to achieve >99% purity.

Analytical Validation

  • ¹H/¹⁹F NMR : Confirms trifluoroborate structure (δ ~ -135 ppm for BF₃⁻).
  • HPLC-MS : Monitors reaction progress and detects impurities (<0.5%).

Chemical Reactions Analysis

Types of Reactions

Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.

    Solvents: Solvents such as THF, dichloromethane, and ethanol are commonly used in reactions involving this compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate is C11H14BClF3KN2, and it has a molecular weight of approximately 316.6 g/mol. The compound features a pyridine ring substituted with a chloro group and a piperidine moiety, which contributes to its reactivity and potential applications in drug development and synthesis.

a. Drug Development

This compound is utilized in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of functional groups that can enhance biological activity. For example, it can serve as a boron-containing building block in the development of new therapeutic agents targeting specific diseases.

b. Antimicrobial Activity

Recent studies have indicated that compounds derived from this trifluoroborate can exhibit antimicrobial properties. Research suggests that modifications to the piperidine and pyridine rings can lead to enhanced activity against bacterial strains, making it a candidate for further exploration in antibiotic development .

a. Synthesis of Boron-Doped Materials

In material science, this compound is utilized for synthesizing boron-doped carbon materials. These materials are increasingly important in electronics and energy storage applications due to their unique electrical properties.

b. Catalysis

The compound has been explored as a catalyst in various organic reactions, particularly those involving C–C bond formation and functional group transformations. Its ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry .

Analytical Chemistry

This compound can also be used in analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. The presence of boron enhances the sensitivity of these techniques, allowing for the detection of trace amounts of substances in complex mixtures.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityCompounds derived from trifluoroborate showed significant inhibition against various bacterial strains
Catalytic ApplicationsDemonstrated effectiveness as a catalyst in C–C bond formation reactions
Material SynthesisUtilized for creating boron-doped carbon materials with enhanced electrical properties

Mechanism of Action

The mechanism of action of Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other molecules, making it a valuable reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Potassium Trifluoroborates

Compound Name Aromatic Core Heterocyclic Substituent Halogen/Other Groups Reference
Target Compound Pyridine 4-Methylpiperidinyl Cl at C3 N/A
Potassium 4-((Piperidin-1-yl)methyl)furan-2-yltrifluoroborate (Compound 12) Furan Piperidinylmethyl None
Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate Pyridine Morpholinyl F at C3
Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate Thiazole Pyrrolidinyl None
  • Key Observations :
    • The target compound’s pyridine core contrasts with furan (Compound 12) and thiazole (Compound 11), which alter electronic properties and reactivity in cross-coupling .
    • The 4-methylpiperidinyl group provides steric bulk and basicity, differing from morpholine’s electron-withdrawing oxygen () or pyrrolidine’s smaller ring ().
    • The chlorine substituent increases electrophilicity compared to fluorine in , influencing coupling efficiency .
Reactivity and Stability
  • Stability : Potassium salts (e.g., ) exhibit superior stability due to low hygroscopicity and thermal resistance . The target compound’s stability is expected to align with these trends.
  • Reactivity :
    • Pyridine-based trifluoroborates (target, ) are more electron-deficient than furan derivatives (Compound 12), accelerating oxidative addition in cross-coupling .
    • Chlorine’s stronger electron-withdrawing effect vs. fluorine () may slow transmetalation but improve regioselectivity .
Spectral Data Comparison

Table 3: NMR Chemical Shifts (19F and 11B)

Compound 19F NMR (δ, ppm) 11B NMR (δ, ppm) Solvent Reference
Target Compound Not reported Not reported N/A N/A
Compound 12 (Piperidinylmethyl-furan) -142.1 +0.662 Acetone-d6
Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate Not reported Not reported N/A
Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate Not reported Not reported N/A
  • Key Observations :
    • 19F shifts for trifluoroborates typically range between -140 to -142 ppm (e.g., Compound 12 at -142.1 ppm) . The target compound’s 19F signal is expected in this range.
    • 11B NMR signals near 0 ppm indicate tetrahedral boron environments, consistent across analogs .

Biological Activity

Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate, known by its CAS number 1704704-42-6, is a compound that has garnered interest in various fields of biological research, particularly due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C11H14BClF3KN2
  • Molecular Weight : 316.6 g/mol
  • Chemical Structure : The trifluoroborate group is significant for its reactivity and potential applications in medicinal chemistry.

This compound functions primarily as a boron-based reagent in organic synthesis. Its biological activity is largely attributed to its ability to modulate various biological pathways through interactions with proteins and enzymes.

Key Biological Activities

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, compounds with similar piperidine structures have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells .
    • The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular receptors.
  • Neuropharmacological Effects :
    • Compounds containing piperidine moieties are known to interact with neurotransmitter systems. This compound may exhibit potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease .
    • Additionally, the modulation of muscarinic receptors has been observed, which can influence cognitive functions and memory .
  • Antimicrobial Activity :
    • Some studies have reported that related piperidine derivatives possess antimicrobial properties. While specific data on this compound’s antimicrobial activity is limited, the structural similarities suggest potential efficacy against bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in FaDu cells
NeuropharmacologicalPotential AChE inhibitor
AntimicrobialSimilar derivatives show efficacy

Research Findings

A study conducted by Liu et al. explored the structure-activity relationship (SAR) of piperidine derivatives and highlighted that modifications at specific positions significantly enhance biological activity against cancer cells . The introduction of trifluoroborate groups was noted to improve solubility and bioavailability, making such compounds promising candidates for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate?

  • Methodological Answer : The synthesis typically involves halogenation and subsequent boronation. A plausible route includes:

Halogenation : Introduce chlorine at the pyridine C3 position via electrophilic substitution using reagents like NCS (N-chlorosuccinimide) under controlled conditions.

Piperidine Substitution : React the chlorinated intermediate with 4-methylpiperidine in a nucleophilic aromatic substitution (SNAr) reaction, facilitated by a base such as KOtBu .

Trifluoroboration : Treat the substituted pyridine with a boron source (e.g., triisopropyl borate) and a strong base (n-BuLi) in anhydrous THF, followed by quenching with KHF₂ to form the trifluoroborate salt .

  • Key Considerations : Monitor reaction progress via LC-MS or NMR to avoid over-halogenation or incomplete substitution.

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use a solvent system of THF/hexane to remove unreacted starting materials.
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (5–20%) to separate polar byproducts.
  • Ion Exchange : For high-purity requirements, use cation-exchange resins to isolate the potassium salt form .
    • Validation : Confirm purity via ¹⁹F NMR (δ ~ -135 to -140 ppm for BF₃⁻) and elemental analysis (K⁺ content) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C in amber glass vials. Avoid exposure to moisture, as hydrolysis of the trifluoroborate group can occur, generating boronic acids .

Advanced Research Questions

Q. What are the mechanistic implications of using this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Transmetallation : The trifluoroborate group acts as a stabilized boronate, enabling transmetallation with Pd(0) catalysts under mild conditions.
  • Steric Effects : The 4-methylpiperidine substituent may influence reactivity by modulating steric hindrance at the palladium center. Compare coupling yields with analogous trifluoroborates lacking the piperidine group .
  • Optimization : Screen bases (e.g., Cs₂CO₃ vs. K₃PO₄) and solvents (DME vs. THF) to enhance catalytic turnover .

Q. How can contradictory data in cross-coupling yields be resolved?

  • Methodological Answer :

  • Variable Control : Ensure consistent substrate ratios (aryl halide:boronate = 1:1.2), catalyst loading (1–5 mol% Pd), and degassing protocols.
  • Side Reactions : Investigate protodeboronation or homocoupling via ¹H NMR of crude reaction mixtures.
  • Catalyst Poisoning : Test for residual amines (from piperidine) that may coordinate Pd; introduce scavengers like molecular sieves .

Q. What analytical techniques are critical for characterizing degradation products?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Identify hydrolyzed boronic acids (exact mass shift: +18 Da from trifluoroborate).
  • ¹⁹F NMR : Monitor loss of BF₃⁻ signal (δ ~ -135 ppm) to quantify hydrolysis.
  • X-ray Crystallography : Resolve structural changes in degraded crystals, if isolable .

Q. How does the electronic nature of the pyridine ring influence reactivity in ipso-hydroxylation reactions?

  • Methodological Answer :

  • Electron-Deficient Systems : The 3-chloro and 4-methylpiperidine groups enhance electron withdrawal, accelerating ipso-hydroxylation under oxidative conditions (e.g., H₂O₂/Fe³⁺).
  • Competitive Pathways : Compare product distributions (phenol vs. boronic acid) under varying pH and oxidant concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.